2-(3-Chlorophenyl)prop-2-enoic acid
Description
2-(3-Chlorophenyl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a chlorine-substituted phenyl group at the β-position of the acrylic acid backbone. Its IUPAC name is 3-(3-chlorophenyl)prop-2-enoic acid, with the molecular formula C₉H₇ClO₂ and a molecular weight of 182.60 g/mol . The compound’s structure (CH₂=C(COOH)-C₆H₄-Cl) confers reactivity typical of conjugated enoic acids, including susceptibility to nucleophilic addition and polymerization.
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClO2 |
|---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
2-(3-chlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7ClO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-5H,1H2,(H,11,12) |
InChI Key |
DHUVVGKLKWHBSO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=CC=C1)Cl)C(=O)O |
Origin of Product |
United States |
Biological Activity
2-(3-Chlorophenyl)prop-2-enoic acid, also known as 3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and case analyses.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 225.63 g/mol. It features a prop-2-enoic acid backbone with a chlorophenyl moiety, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClNO3 |
| Molecular Weight | 225.63 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that this compound exhibits substantial antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL for bacterial strains and 40 µg/mL for Mycobacterium tuberculosis .
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 - 62.5 |
| Escherichia coli | 31.25 - 62.5 |
| Mycobacterium tuberculosis | 40 |
Anti-inflammatory Properties
In addition to its antimicrobial effects, the compound has been investigated for its anti-inflammatory potential. It is believed to inhibit certain inflammatory pathways, possibly through the modulation of cyclin-dependent kinases, which are critical in cell cycle regulation . This suggests a dual role in both antimicrobial and anti-inflammatory contexts.
Anticancer Potential
The structural characteristics of this compound indicate potential applications in cancer therapy. Molecular docking studies have suggested that it may interact with specific targets involved in cancer progression, particularly through inhibition of cyclin-dependent kinases . This interaction could position the compound as a candidate for further development in anticancer drug design.
Case Studies
- Molecular Docking Study : A study focused on the binding affinity of the compound with cyclin-dependent kinases showed promising results, indicating that it could effectively inhibit these enzymes, which are often overactive in cancer cells .
- Spectroscopic Investigations : Vibrational spectroscopy studies have provided insights into the conformational dynamics of the compound, revealing how structural variations affect its biological activity .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may function by inhibiting specific enzymes or receptors involved in inflammation and microbial resistance pathways . Further research is needed to elucidate these mechanisms fully.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example, reaction with ethanol in the presence of sulfuric acid yields the corresponding ethyl ester. This reaction is common in α,β-unsaturated acids.
Example Reaction:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acid catalysis (H₂SO₄), reflux | Ethanol | Ethyl ester derivative | ~77% |
Conjugate Addition Reactions
The α,β-unsaturated system participates in nucleophilic additions. For instance, thiols or amines add across the double bond via Michael addition.
Mechanism:
| Nucleophile | Catalyst | Product | Notes |
|---|---|---|---|
| Benzylamine | None | 3-(3-Chlorophenyl)-β-aminopropanoic acid | Stereoselectivity observed |
Reduction of the Double Bond
Catalytic hydrogenation reduces the double bond to a single bond, producing the saturated carboxylic acid derivative. Palladium on carbon (Pd/C) or Raney nickel are typical catalysts.
Example:
| Catalyst | Pressure | Temperature | Yield |
|---|---|---|---|
| Pd/C (10%) | 1 atm | 25°C | >90% |
Oxidation Reactions
The double bond can undergo epoxidation with peracids (e.g., mCPBA) or dihydroxylation with osmium tetroxide. The carboxylic acid group may also be oxidized to a ketone under strong conditions.
Epoxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| mCPBA | Dichloromethane, 0°C | Epoxide |
Halogenation
Electrophilic halogenation (e.g., bromine) adds across the double bond, forming dihalogenated products.
Example:
| Halogen | Solvent | Reaction Time | Yield |
|---|---|---|---|
| Br₂ | CCl₄ | 2 hours | ~85% |
Diels-Alder Reactions
The compound acts as a dienophile in [4+2] cycloadditions with dienes, forming six-membered cyclohexene derivatives.
Example:
| Diene | Conditions | Product |
|---|---|---|
| 1,3-Butadiene | Heat, toluene | Endo-adduct predominant |
Decarboxylation
Thermal or photochemical decarboxylation removes CO₂, generating substituted styrenes.
Reaction:
| Conditions | Catalyst | Yield |
|---|---|---|
| 200°C, vacuum | None | ~70% |
Salt Formation
The carboxylic acid reacts with bases (e.g., NaOH) to form water-soluble salts, useful in purification .
Amidation
Coupling reagents like DCC facilitate amide bond formation with amines.
Example:
| Coupling Agent | Solvent | Yield |
|---|---|---|
| DCC/DMAP | DCM | ~80% |
Polymerization
The α,β-unsaturated structure allows radical or anionic polymerization, forming poly(acrylic acid) derivatives.
Conditions:
-
Initiator: AIBN (azobisisobutyronitrile)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 60°C
Key Structural and Reactivity Insights
-
The 3-chlorophenyl group enhances electron-withdrawing effects, increasing the electrophilicity of the double bond .
-
Steric effects from the ortho-chloro substituent may influence regioselectivity in addition reactions .
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Cinnamic Acid) | Dominant Factor |
|---|---|---|
| Esterification | 1.2× | Electron-withdrawing Cl |
| Diels-Alder | 0.8× | Steric hindrance |
| Michael Addition | 1.5× | Enhanced electrophilicity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Variations
The following compounds share structural similarities with 2-(3-chlorophenyl)prop-2-enoic acid but differ in substituent position, functional groups, or saturation (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Comparative Findings
Substituent Position and Electronic Effects
- Chlorine Position: The meta (3-) vs. ortho (2-) chlorine substitution alters electronic distribution.
- Fluorine vs. Chlorine : Fluorine’s higher electronegativity reduces electron density in the phenyl ring compared to chlorine, which may influence binding affinity in biological systems .
Functional Group Impact
- α,β-Unsaturation: The conjugated double bond in enoic acids enhances reactivity (e.g., Michael addition) compared to saturated analogs like 2-(3-chlorophenoxy)propionic acid .
- Phenoxy vs. Phenyl Linkage: The ether oxygen in 2-(3-chlorophenoxy)propionic acid introduces hydrogen-bonding capability, improving solubility but reducing lipophilicity .
Preparation Methods
Comparative Analysis of Methods
| Method | Conditions | Yield | Selectivity | Complexity |
|---|---|---|---|---|
| Wittig Reaction | 75°C, 23 h | ~77% | High E | Moderate |
| Horner-Wadsworth-Emmons | 0°C to RT, THF | ~80% | Excellent E | High |
| Oxidation of Propanal | 10–120°C, sulfoxide | ~70% | Moderate | Low |
| Knoevenagel Condensation | Reflux, piperidine | ~50% | Low | Low |
Industrial-Scale Considerations
- Catalytic Optimization : Transition-metal catalysts (e.g., Pd) may enhance efficiency in large-scale Wittig-type reactions.
- Purification : Column chromatography (e.g., silica gel with CHCl₃/ether) or recrystallization from ethanol/hexane mixtures.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3-Chlorophenyl)prop-2-enoic acid in laboratory settings?
- Methodological Answer: A plausible route involves oxidation of 2-(3-chlorophenyl)-2-oxoacetaldehyde using potassium dichromate (K₂Cr₂O₇) in acidic conditions, analogous to methods used for related α-ketoaldehyde derivatives . Alternative pathways include Claisen-Schmidt condensation of 3-chlorobenzaldehyde with malonic acid derivatives, followed by decarboxylation. Reaction progress should be monitored via TLC or HPLC, with purification via recrystallization or column chromatography.
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer:
- Spectroscopy: Use - and -NMR to confirm the propenoic acid backbone and chlorophenyl substitution pattern. IR spectroscopy can validate the carboxylic acid (C=O stretch ~1700 cm) and C-Cl bonds.
- X-ray Crystallography: For structural elucidation, refine data using SHELXL (for small-molecule refinement) and visualize with ORTEP-III .
- Mass Spectrometry: High-resolution MS (HRMS) ensures molecular formula accuracy. Reference CAS RN and physical properties (e.g., melting point) from analogous compounds for cross-verification .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Exposure Control: Implement industrial hygiene practices (e.g., local exhaust ventilation) as per OSHA standards .
- Emergency Response: In case of skin contact, rinse with water for 15 minutes and seek medical evaluation for persistent symptoms .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for derivatives of this compound?
- Methodological Answer:
- Cross-Validation: Combine multiple techniques (e.g., NMR, X-ray, and computational modeling) to confirm structural assignments. For crystallographic discrepancies, re-refine data using SHELXL’s robust weighting schemes or test for twinning .
- Impurity Analysis: Perform HPLC-MS to detect byproducts. Compare experimental data with published analogs, such as 2-(3-chlorophenyl)-2-oxoacetaldehyde derivatives, to identify systematic errors .
Q. What mechanistic insights guide the optimization of substitution reactions at the chlorophenyl moiety?
- Methodological Answer:
- Nucleophilic Substitution: The chlorine atom’s reactivity can be enhanced using polar aprotic solvents (e.g., DMF) with catalysts like CuI. Monitor reaction kinetics via -NMR (if using fluorinated nucleophiles) or GC-MS.
- Computational Modeling: Employ DFT calculations to predict activation energies for substitution pathways, referencing similar systems in chlorophenyl derivatives .
Q. How should researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer:
- In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains. For anticancer studies, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Solubility Optimization: Prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity artifacts. Include controls for autofluorescence if using fluorometric assays.
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
